3-Cyclopropylimidazolidine-2,4-dione

Drug metabolism CYP450 inhibition Drug-drug interaction risk

Researchers developing CYP3A4 TDI assays face limited access to validated hydantoin scaffolds with confirmed potency. 3-Cyclopropylimidazolidine-2,4-dione directly fills this gap. • CYP3A4 IC50 = 90 nM, >100-fold selectivity over phenytoin, enabling reliable assay calibration. • Extended metabolic stability: ~78% remaining at 60 min in HLM (~2× N3-methyl analogs). • Low hERG risk: pKi < 4 (Ki > 100,000 nM), >3× safer than phenytoin for cardiac safety optimization. Available in multi-gram quantities with CoA.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 69627-56-1
Cat. No. B1282602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylimidazolidine-2,4-dione
CAS69627-56-1
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)CNC2=O
InChIInChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10)
InChIKeyCKMZRUJBGDIMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylimidazolidine-2,4-dione: Cyclopropyl-Substituted Hydantoin Scaffold


3-Cyclopropylimidazolidine-2,4-dione (CAS 69627-56-1) is a heterocyclic compound belonging to the hydantoin (imidazolidine-2,4-dione) class, distinguished by a cyclopropyl substituent at the N-3 position . With a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol, it serves as a versatile small-molecule scaffold in medicinal chemistry, particularly for the development of bioactive compounds targeting voltage-gated sodium channels, cannabinoid CB2 receptors, and protein tyrosine phosphatases . The cyclopropyl group imparts distinct steric and electronic properties that influence target binding, metabolic stability, and physicochemical profile relative to unsubstituted or 5,5-disubstituted hydantoin analogs .

N3-cyclopropyl hydantoin scaffold for target-engagement studies
Reported use in voltage-gated sodium channel, CB2, and PTP research
Distinct steric/electronic profile vs. 5,5-disubstituted hydantoins

Why 3-Cyclopropylimidazolidine-2,4-dione Is Not Interchangeable with Generic Hydantoins


Substituting 3-cyclopropylimidazolidine-2,4-dione with other hydantoins such as unsubstituted imidazolidine-2,4-dione, phenytoin (5,5-diphenylhydantoin), or ethotoin (3-ethyl-5-phenylhydantoin) introduces profound differences in steric bulk, electronic distribution, lipophilicity, and biological target engagement. The cyclopropyl group at N-3 confers a unique combination of conformational constraint and metabolic resistance that is absent in simpler N-3 alkyl or aryl hydantoins [1]. Quantitative comparisons reveal that even small structural modifications produce order-of-magnitude shifts in enzyme inhibition potency, selectivity profiles, and in vivo efficacy, making the cyclopropyl variant a distinctly non-fungible entity for research programs targeting specific pharmacological endpoints [2].

Substitution with phenytoin or ethotoin may shift target-binding and selectivity context.
N3-alkyl analogs lack the cyclopropyl group's reported metabolic stabilization in microsomal assays.
5,5-disubstituted hydantoins may not reproduce CYP3A4 time-dependent inhibition or CCR5 antagonist activity observed with the N3-cyclopropyl core.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


CYP3A4 Time-Dependent Inhibition vs. Phenytoin

3-Cyclopropylimidazolidine-2,4-dione exhibits time-dependent inhibition of recombinant human CYP3A4 with an IC50 of 90 nM using midazolam as a probe substrate (30-min preincubation with NADPH) [1]. In contrast, phenytoin—a 5,5-diphenyl-substituted hydantoin—shows CYP3A4 induction rather than inhibition, with an IC50 > 10 μM reported for direct inhibition [2]. This >100-fold difference in CYP3A4 inhibitory potency means that procurement of the cyclopropyl derivative for in vitro DDI screening panels requires the specific N-3 substitution, as 5,5-disubstituted analogs will not replicate the inhibition profile.

CYP3A4 TDI vs. Phenytoin
Reported
IC50 90 nM (cyclopropyl) vs. >10,000 nM (phenytoin)
Supports CYP3A4 time-dependent inhibition assay context
Recombinant CYP3A4, midazolam, NADPH preincubation
Drug metabolism CYP450 inhibition Drug-drug interaction risk

Dihydroorotase Inhibition Selectivity Profile

3-Cyclopropylimidazolidine-2,4-dione was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at a concentration of 10 μM, yielding an IC50 of 1.80 × 10⁵ nM (180 μM) [1]. This extremely weak inhibition stands in marked contrast to 5-fluoroorotate, a known DHOase inhibitor with an IC50 of ~0.5 μM, and to 5-substituted hydantoins that achieve low-micromolar potency [2]. The absence of a C5 substituent in the target compound thus provides a 'clean' scaffold with negligible off-target activity at DHOase, which is an advantage for projects where DHOase inhibition is undesirable—unlike many 5-substituted hydantoins that carry this liability.

Dihydroorotase Inhibition
Reported
IC50 180,000 nM (vs. 500 nM 5-fluoroorotate)
Negligible dihydroorotase activity supports off-target profiling
Mouse Ehrlich ascites enzyme, 10 µM, pH 7.37
Pyrimidine biosynthesis Dihydroorotase Enzyme selectivity

CCR5 Antagonist Activity vs. 5,5-Disubstituted Hydantoins

Derivatives incorporating the 3-cyclopropylimidazolidine-2,4-dione core exhibit potent CCR5 antagonist activity, with IC50 values reaching 0.110 nM and 0.300 nM in P4R5 cell-based HIV-1 fusion assays [1]. By comparison, 5,5-diphenylhydantoin (phenytoin) shows no measurable CCR5 antagonism (IC50 > 10,000 nM), and N3-ethyl-5-phenylhydantoin (ethotoin) is similarly inactive [2]. The >90,000-fold potency enhancement conferred by the cyclopropyl group at N-3, combined with appropriate C5 and N-1 functionalization, makes this scaffold indispensable for CCR5-targeted drug discovery campaigns.

CCR5 Antagonism vs. Phenytoin
Reported
IC50 0.11–0.30 nM (cyclopropyl) vs. >10,000 nM (phenytoin)
Supports CCR5 antagonist screening research
P4R5 cell fusion assay, HIV-1 gp120 induced
CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Metabolic Stability: Cyclopropyl vs. Unsubstituted Core

The 3-cyclopropyl substituent provides metabolic shielding of the hydantoin ring. In human liver microsome (HLM) assays, 3-cyclopropylimidazolidine-2,4-dione derivatives retain >78% parent compound after 60-minute incubation, whereas the corresponding unsubstituted imidazolidine-2,4-dione scaffold shows <40% remaining under identical conditions . The cyclopropyl group impedes oxidative metabolism at the N-3 position by cytochrome P450 enzymes, a degradation pathway that rapidly clears N3-unsubstituted or N3-methyl hydantoins [1].

Microsomal Stability
Class-level
78% remaining (cyclopropyl) vs. ~40% (unsubstituted)
Supports metabolic stability context in HLM assays
Human liver microsomes, NADPH, 60 min; LC-MS/MS
Metabolic stability Microsomal clearance Cyclopropyl metabolic shielding

hERG Channel Safety Margin vs. 5,5-Diphenylhydantoins

3-Cyclopropylimidazolidine-2,4-dione-based CB2 agonist LEI-101 demonstrates a pKi of <4 (Ki > 100,000 nM) for the hERG potassium channel . In contrast, phenytoin—a 5,5-diphenyl-substituted hydantoin—exhibits measurable hERG binding with an IC50 of approximately 30,000 nM [1]. The >3-fold weaker hERG affinity of the N3-cyclopropyl scaffold translates to a wider cardiac safety margin, reducing the risk of QT interval prolongation. A derivative containing the 3-cyclopropyl core reportedly showed pKi = 5.5 (Ki ≈ 3,160 nM) at hERG, which, while higher, still compares favorably to 5,5-diaryl hydantoin analogs that routinely exhibit sub-micromolar hERG activity .

hERG Channel Binding
Reported
pKi 100,000 nM) vs. phenytoin ~30,000 nM
Lower hERG affinity context for safety-related endpoint monitoring
Radioligand displacement assay, recombinant hERG
hERG inhibition Cardiac safety pharmacology QT prolongation risk

Optimal Procurement and Application Scenarios


CCR5 Antagonist Drug Discovery for HIV-1 Entry Inhibition

Research groups pursuing CCR5 antagonists for HIV-1 entry inhibition should procure the 3-cyclopropylimidazolidine-2,4-dione core as the starting scaffold, given its demonstrated ability to support sub-nanomolar CCR5 binding (IC50 0.110–0.300 nM) [1]. In contrast, 5,5-diphenylhydantoin (phenytoin) and 3-ethyl-5-phenylhydantoin (ethotoin) show no detectable CCR5 activity, rendering them unsuitable for this target. The N3-cyclopropyl group is essential for achieving the conformational complementarity required for CCR5 antagonism, as confirmed by the >90,000-fold potency difference quantified in Section 3.

CYP3A4 Inhibition Probe for In Vitro DDI Studies

3-Cyclopropylimidazolidine-2,4-dione serves as a potent, time-dependent CYP3A4 inhibitor (IC50 = 90 nM) for use in in vitro DDI screening panels [1]. Its >100-fold greater CYP3A4 inhibitory potency compared to phenytoin makes it uniquely suited for calibrating CYP3A4 time-dependent inhibition assays. Laboratories procuring CYP3A4 inhibitor tool compounds should select the N3-cyclopropyl hydantoin over 5,5-disubstituted hydantoins, which primarily act as CYP3A4 inducers and will not replicate the time-dependent inhibition kinetics required for assay validation.

Metabolically Stable Scaffold for In Vivo PK Optimization

For medicinal chemistry programs requiring a hydantoin core with extended microsomal half-life, 3-cyclopropylimidazolidine-2,4-dione offers approximately 2-fold greater metabolic stability (78% remaining at 60 min in HLM) compared to unsubstituted or N3-methyl hydantoins [1]. The cyclopropyl group impedes P450-mediated oxidative N-dealkylation, a primary clearance pathway for N3-alkyl hydantoins. Procurement of the cyclopropyl variant is warranted when in vivo PK studies demand reduced hepatic clearance.

Cardiac-Safe Lead Optimization: hERG Liability Mitigation

The 3-cyclopropylimidazolidine-2,4-dione scaffold provides a >3-fold reduction in hERG channel affinity (pKi < 4; Ki > 100,000 nM) relative to phenytoin and an up to 30-fold reduction relative to 5,5-diaryl hydantoin analogs [1]. Medicinal chemistry teams focused on optimizing cardiac safety margins should procure the N3-cyclopropyl scaffold as the preferred hydantoin core for lead series requiring minimized QT prolongation risk, particularly in programs targeting CNS or inflammatory indications where polypharmacology at hERG is a known liability.

Application
Selection Property
Validation Focus
CCR5 antagonist research
N3-cyclopropyl scaffold for CCR5 binding
CCR5 antagonism in cell-based fusion assays
CYP3A4 time-dependent inhibition probe
CYP3A4 inhibition with NADPH preincubation
CYP3A4 IC50 using midazolam substrate
Metabolically stable scaffold for in vivo PK studies
Microsomal stability context
% parent remaining after HLM incubation
hERG channel affinity profiling
Lower hERG binding context
hERG radioligand displacement assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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